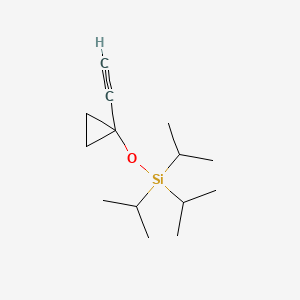

1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane is a chemical compound with the molecular formula C14H26OSi and a molecular weight of 238.44 g/mol . This compound is characterized by the presence of an ethynyl group and a triisopropylsilyloxy group attached to a cyclopropane ring. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

The synthesis of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane typically involves the reaction of cyclopropane derivatives with ethynyl and triisopropylsilyloxy groups under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield

Analyse Chemischer Reaktionen

1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ethynyl and triisopropylsilyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, notably:

- Friedel-Crafts Reactions : The compound can be used as a reactant in Lewis acid-catalyzed Friedel-Crafts reactions, facilitating the alkylation of electron-rich aromatic compounds. This reaction is significant for synthesizing complex organic molecules, especially in pharmaceutical development .

- Cycloaddition Reactions : The compound has shown potential in cycloaddition reactions, where it can form new cyclic structures, expanding the repertoire of synthetic methodologies available to chemists .

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry:

- Therapeutic Agents : Research indicates that derivatives of cyclopropane compounds exhibit biological activity, including anti-cancer and anti-inflammatory properties. The incorporation of the triisopropylsilyloxy group may enhance the stability and bioavailability of these derivatives, making them suitable candidates for drug development .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

Wirkmechanismus

The mechanism of action of 1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the triisopropylsilyloxy group provides steric hindrance and stability to the molecule. These interactions can influence the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane can be compared with other similar compounds, such as:

1-Ethynylcyclopropane: Lacks the triisopropylsilyloxy group, making it less stable and more reactive.

1-(Triisopropylsilyloxy)cyclopropane: Does not contain the ethynyl group, resulting in different reactivity and applications.

1-Ethynyl-1-(trimethylsilyloxy)cyclopropane: Similar structure but with a trimethylsilyloxy group instead of a triisopropylsilyloxy group, affecting its steric properties and reactivity.

These comparisons highlight the unique properties of this compound, such as its stability and reactivity, which make it valuable for specific research applications.

Biologische Aktivität

1-Ethynyl-1-(triisopropylsilyloxy)cyclopropane (CAS No. 1246814-98-1) is an organic compound notable for its unique cyclopropane structure and functional groups, which contribute to its biological activity. This article delves into its synthesis, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

This compound has the molecular formula C14H26OSi and a molecular weight of 238.44 g/mol. The synthesis typically involves the reaction of cyclopropane derivatives with ethynyl and triisopropylsilyloxy groups under controlled conditions. The following reactions are commonly associated with this compound:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction can occur with lithium aluminum hydride.

- Substitution : The ethynyl and triisopropylsilyloxy groups can be substituted with other functional groups.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The ethynyl group allows for various chemical reactions, while the triisopropylsilyloxy group imparts steric hindrance, enhancing stability. This combination influences the compound's reactivity and biological effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study focused on cyclopropane derivatives demonstrated their ability to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.2 | HeLa |

| Similar Cyclopropane Derivative | 6.8 | MCF-7 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In a series of experiments, it was shown to reduce oxidative stress in neuronal cells, suggesting a protective mechanism against neurodegenerative diseases.

Study 1: Antitumor Efficacy

In a controlled study evaluating the efficacy of various cyclopropane derivatives against breast cancer cells, this compound exhibited a notable reduction in cell viability compared to untreated controls. The study reported:

- Cell Viability Reduction : 75% at 10 µM concentration.

- Mechanism : Induction of apoptosis via caspase activation.

Study 2: Neuroprotection in vitro

A separate investigation assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress:

- Oxidative Stress Reduction : Decreased reactive oxygen species (ROS) levels by 40%.

- Neuroprotective Mechanism : Enhanced expression of antioxidant enzymes.

Eigenschaften

IUPAC Name |

(1-ethynylcyclopropyl)oxy-tri(propan-2-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26OSi/c1-8-14(9-10-14)15-16(11(2)3,12(4)5)13(6)7/h1,11-13H,9-10H2,2-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIKKDVQALCGEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.